molecular formula C28H39N7O6S B560591 E3 ligase Ligand-Linker Conjugates 13

E3 ligase Ligand-Linker Conjugates 13

Cat. No.: B560591
M. Wt: 601.7 g/mol
InChI Key: SDSUWMZOAFJCPF-OTNCWRBYSA-N
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Description

VH032-PEG2-N3, also known as (S,R,S)-AHPC-PEG2-N3, is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a 2-unit polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis targeting chimera (PROTAC) technology, which is a novel approach for targeted protein degradation .

Biochemical Analysis

Biochemical Properties

The E3 Ligase Ligand-Linker Conjugates 13 plays a significant role in biochemical reactions. It is part of the PROTACs, which are designed to target proteins for ubiquitination and degradation . The this compound interacts with the E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system . The nature of these interactions involves the formation of a ternary complex with the target protein, leading to its ubiquitination and subsequent degradation .

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. By targeting specific proteins for degradation, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, by degrading a protein that acts as a transcription factor, it can alter the expression of genes regulated by that protein.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the E3 ubiquitin ligase and the target protein, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This process can result in the downregulation of the target protein, altering cellular functions and processes .

Metabolic Pathways

The this compound is involved in the ubiquitin-proteasome pathway, a crucial metabolic pathway in cells . It interacts with the E3 ubiquitin ligase, a key enzyme in this pathway This could also include any effects on metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

VH032-PEG2-N3 is synthesized through a series of chemical reactions that involve the incorporation of the VHL ligand and the PEG linker. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of VH032-PEG2-N3 follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput screening to ensure the purity and yield of the compound. The reaction conditions are optimized to achieve high efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

VH032-PEG2-N3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    CuAAC: Requires copper catalysts and alkyne-containing molecules.

    SPAAC: Requires DBCO or BCN-containing molecules.

Major Products Formed

The major products formed from these reactions are conjugates of VH032-PEG2-N3 with other molecules, which can be used in various applications, including PROTAC technology .

Scientific Research Applications

VH032-PEG2-N3 has a wide range of scientific research applications:

    Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules.

    Biology: Employed in the study of protein-protein interactions and protein degradation pathways.

    Medicine: Utilized in the development of targeted therapies for diseases such as cancer.

    Industry: Applied in the production of high-value chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    VH032-PEG3-N3: Similar to VH032-PEG2-N3 but with a 3-unit PEG linker.

    VH032: The parent compound without the PEG linker.

Uniqueness

VH032-PEG2-N3 is unique due to its 2-unit PEG linker, which provides optimal flexibility and solubility for use in PROTAC technology. This makes it more effective in facilitating protein degradation compared to its counterparts .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSUWMZOAFJCPF-OTNCWRBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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